Diblock Copolymer Domain Size Reduction: PSS Outperforms 1-Adamantanethiol (ADA)
In a direct junction-point modification study, PSS-(3-mercapto)propyl-heptaisobutyl substituted (PSS) reduced the microphase-separated domain repeat period of poly(styrene-b-methyl methacrylate) (PSM) diblock copolymers by 18% relative to the unmodified dialkynyl precursor, whereas the comparator rigid bulky thiol 1-adamantanethiol (ADA) achieved only a 15% reduction under identical thiol-alkyne click grafting conditions [1]. Both modifiers were introduced as single monomer units at the block copolymer junction, making the 3-percentage-point advantage attributable to the larger cross-sectional area expansion conferred by the POSS cage geometry relative to the adamantane framework.
| Evidence Dimension | Domain repeat period reduction in diblock copolymer microphase separation |
|---|---|
| Target Compound Data | 18% reduction in domain repeat period (PSS-modified PSM-DA) |
| Comparator Or Baseline | 1-Adamantanethiol (ADA): 15% reduction in domain repeat period; unmodified PSM-DA: 0% (baseline) |
| Quantified Difference | 3 percentage points greater reduction (20% relative improvement over ADA) |
| Conditions | Living anionic polymerization of PSM-DA; thiol-alkyne click functionalization; domain size characterized by SAXS; ACS Macro Lett. 2024 |
Why This Matters
For block copolymer lithography and nanotechnology applications where minimizing feature size is critical, the 3-percentage-point domain size advantage of PSS over ADA translates directly into attainable pattern resolution.
- [1] Wang, J.; Hou, L. Spatially Amplified and Rigid Junction in Diblock Copolymers: Reduced Microphase Separation Size via Interface Expansion. ACS Macro Lett. 2024, 13 (3), 348–353. DOI: 10.1021/acsmacrolett.3c00704. View Source
